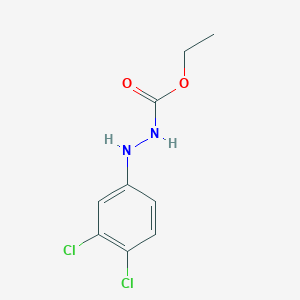

Ethyl 3-(3,4-Dichlorophenyl)carbazate

Description

Contextualization within Carbazate (B1233558) Chemistry and Reagent Design

Carbazates, or hydrazinecarboxylates, are a class of organic compounds characterized by a hydrazine (B178648) core attached to a carbonyl group. In the context of reagent design, they offer a stable and manageable form of hydrazines. Ethyl 3-(3,4-dichlorophenyl)carbazate is specifically designed to be an effective precursor for a recyclable Mitsunobu reagent. rsc.orgrsc.org

The key innovation lies in its in-situ conversion to the active azo species, ethyl 2-(3,4-dichlorophenyl)azocarboxylate. This is typically achieved through iron-catalyzed aerobic oxidation, a method that aligns with the principles of green chemistry by using atmospheric oxygen as the terminal oxidant. scientificupdate.comnih.gov The electron-withdrawing nature of the 3,4-dichlorophenyl group is crucial; it enhances the reactivity of the corresponding azo form in the Mitsunobu reaction, making it a more potent oxidant than traditional reagents under certain conditions. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13124-15-7 |

| Molecular Formula | C₉H₁₀Cl₂N₂O₂ |

| Molecular Weight | 249.09 g/mol |

| Appearance | White to light yellow powder/crystal |

| Role | Precursor to a recyclable azo reagent for catalytic Mitsunobu reactions. |

Evolution of Azo Reagents in Redox Condensation Reactions

The Mitsunobu reaction, first reported in 1967, traditionally relies on the stoichiometric use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnumberanalytics.com While exceptionally versatile, this classic protocol suffers from significant drawbacks:

Hazardous Reagents: DEAD is recognized for its toxicity and potential explosive properties. wikipedia.org

Poor Atom Economy: The reaction generates stoichiometric amounts of byproducts, namely triphenylphosphine oxide and the corresponding hydrazine dicarboxylate, which complicates product purification. wikipedia.org

These limitations spurred the development of new azo reagents. Early efforts focused on creating reagents with byproducts that were easier to remove, such as di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), whose hydrazine byproduct precipitates from the reaction mixture. wikipedia.orgorganic-chemistry.org

The major breakthrough, however, was the shift from stoichiometric to catalytic systems. Research led by Taniguchi and colleagues demonstrated that certain ethyl 2-arylhydrazinecarboxylates, including the title compound's precursor, could act as recyclable organocatalysts. rsc.orgscientificupdate.com In this system, the hydrazine is catalytically oxidized to the active azo form, which then participates in the Mitsunobu reaction. The reduced hydrazine is subsequently re-oxidized, completing the catalytic cycle and drastically reducing waste. scientificupdate.com

Table 2: Comparison of Azo Reagents for the Mitsunobu Reaction

| Reagent Name | Acronym | Form | Key Features & Drawbacks |

|---|---|---|---|

| Diethyl Azodicarboxylate | DEAD | Liquid | Classic Reagent. Effective but hazardous (toxic, potentially explosive); stoichiometric use generates hard-to-remove byproducts. organic-chemistry.orgwikipedia.org |

| Diisopropyl Azodicarboxylate | DIAD | Liquid | Alternative to DEAD. Similar reactivity profile to DEAD; also used stoichiometrically. wikipedia.org |

| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Solid | Improved Workup. Hydrazine byproduct is a solid that can be filtered off; still stoichiometric. wikipedia.orgorganic-chemistry.org |

| Ethyl 2-(3,4-dichlorophenyl)azocarboxylate | N/A | Solid (from carbazate) | Catalytic & Recyclable. Used in catalytic amounts (e.g., 10 mol%); regenerated in-situ via aerobic oxidation; higher thermal stability than DEAD. rsc.orgnih.gov |

Scope and Significance in Catalytic Organic Transformations

The development of a catalytic Mitsunobu reaction using this compound as a precatalyst represents a significant advance in sustainable chemistry. The system is effective for a broad range of substrates, including various primary and secondary alcohols and diverse nucleophiles like carboxylic acids. rsc.orgnih.gov

Research has demonstrated that the catalytic system employing the oxidized form of this compound is particularly well-suited for reactions with carboxylic acids as nucleophiles. benthamscience.com Systematic optimization has shown that high yields can be achieved at room temperature, a significant improvement over earlier catalytic systems that required heat. rsc.orgrsc.org The reaction demonstrates excellent functional group tolerance, leaving moieties like thiophenes and indoles intact under the aerobic oxidation conditions. rsc.org

A key achievement is the successful application to the synthesis of chiral esters from secondary alcohols, which proceeds with a high degree of stereochemical inversion, a hallmark of the Mitsunobu reaction. rsc.org This makes the catalytic protocol a powerful tool for the stereospecific synthesis of complex molecules. The enhanced thermal stability of the arylazo reagents compared to DEAD further underscores their potential for safer, large-scale industrial applications. rsc.orgrsc.org

Table 3: Selected Examples from Catalytic Mitsunobu Reaction Optimization Reaction conditions: alcohol (1.0 mmol), nucleophile (1.1 mmol), catalyst (0.10 mmol), Fe(Pc) (0.10 mmol), PPh₃ (2.0 mmol), toluene (B28343) (0.25 mL), MS 5Å, at room temperature.

| Alcohol Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1-Octanol | 4-Nitrobenzoic acid | 1-Octyl 4-nitrobenzoate | 91 |

| Benzyl alcohol | 4-Nitrobenzoic acid | Benzyl 4-nitrobenzoate | 93 |

| Cinnamyl alcohol | 4-Nitrobenzoic acid | Cinnamyl 4-nitrobenzoate | 92 |

This data highlights the high efficiency of the catalytic system across a range of substrates under mild conditions. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3,4-dichloroanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-2-15-9(14)13-12-6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVAIPOSBJQZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ethyl 3 3,4 Dichlorophenyl Carbazate

Methodologies for the Preparation of Ethyl 3-(3,4-Dichlorophenyl)carbazate

The synthesis of carbazates, such as this compound, can be achieved through several established chemical transformations. These methods typically involve the formation of a new bond between a hydrazine (B178648) derivative and a carbonyl-containing electrophile.

Established Synthetic Routes to Carbazates

A primary and well-established method for the synthesis of carbazates involves the reaction of a hydrazine with a chloroformate ester. In the context of preparing this compound, this would involve the reaction of 3,4-dichlorophenylhydrazine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another established route involves the reaction of hydrazine with dialkyl carbonates. google.com This method offers an alternative to the use of more hazardous reagents like phosgene (B1210022) or chloroformates. google.com The reaction of 3,4-dichlorophenylhydrazine with diethyl carbonate could potentially yield the desired product.

A summary of potential reactants for the synthesis of this compound is presented in Table 1.

| Reactant 1 | Reactant 2 | Potential Product | Reference |

| 3,4-Dichlorophenylhydrazine | Ethyl Chloroformate | This compound | orgsyn.org |

| 3,4-Dichlorophenylhydrazine | Diethyl Carbonate | This compound | google.com |

Green Chemistry Approaches in Carbazate (B1233558) Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. researchgate.netnih.gov For carbazate synthesis, this includes the use of less hazardous reagents, renewable feedstocks, and more efficient reaction conditions. numberanalytics.commdpi.com

One green approach is the use of dimethyl carbonate as a less toxic alternative to phosgene and its derivatives for the carbonylation of hydrazines. google.com Additionally, the use of catalytic methods can reduce waste and improve atom economy. For instance, the development of catalytic systems for the synthesis of carbamates from CO2, amines, and alcohols highlights a halogen-free and sustainable approach. rsc.org

The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times and increase yields in the synthesis of various heterocyclic compounds, a principle that could be applied to carbazate synthesis. mdpi.com Furthermore, employing greener solvents like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthetic process. numberanalytics.com

Exploration of Analogues and Derivatives of this compound

The derivatization of this compound opens avenues to a wide range of new molecules with potentially interesting chemical and biological properties. These modifications can be designed to enhance reactivity, selectivity, or to introduce new functional groups.

Structural Modifications for Enhanced Reactivity and Selectivity

Structural modifications of the this compound scaffold can be envisioned at several positions to modulate its chemical properties. Alterations to the aryl ring, the carbazate core, or the ethyl ester group can lead to a diverse library of analogues.

For example, the introduction of different substituents on the phenyl ring could influence the electronic properties of the molecule, thereby affecting its reactivity. The ester moiety can be readily converted to other functional groups, such as amides or other esters, through transesterification or aminolysis, to create a series of derivatives.

The nitrogen atoms of the carbazate group also present opportunities for modification. For instance, N-alkylation or N-arylation could be explored to synthesize more complex structures. Such derivatization strategies are common in the development of new chemical entities. nih.gov

Synthesis of Related Arylcarbazates and Their Azo Forms

The synthesis of related arylcarbazates can be achieved by employing different substituted aryl hydrazines in the synthetic routes described in section 2.1.1. This allows for the systematic exploration of the structure-activity relationships of this class of compounds.

An important derivative of this compound is its oxidized azo form, ethyl 2-(3,4-dichlorophenyl)azocarboxylate. tcichemicals.comtcichemicals.com Azo compounds are characterized by the -N=N- functional group. wikipedia.org The oxidation of hydrazines is a common method for the synthesis of azo compounds. wikipedia.org In the case of this compound, this transformation can be achieved using an in situ iron-catalyzed atmospheric oxidation. tcichemicals.comtcichemicals.com This azo derivative has been reported to play a role as a diethyl azodicarboxylate (DEAD) equivalent in catalytic Mitsunobu reactions. tcichemicals.comtcichemicals.com

The synthesis of various substituted phenyl azo pyrazoles has been reported, starting from the diazotization of substituted anilines followed by coupling with a suitable active methylene (B1212753) compound. biomedpharmajournal.org A similar strategy could be envisioned for the synthesis of a variety of aryl azo compounds starting from different anilines.

Mechanistic Principles Governing the Reactivity of Ethyl 3 3,4 Dichlorophenyl Carbazate in Catalytic Systems

The Role of Ethyl 3-(3,4-Dichlorophenyl)carbazate as a Pro-Reagent in Mitsunobu Chemistry

The conventional Mitsunobu reaction, while effective for the stereoinversive substitution of alcohols, is notorious for its poor atom economy, requiring stoichiometric amounts of a phosphine (B1218219) and an azodicarboxylate, which generate equimolar quantities of phosphine oxide and hydrazine (B178648) by-products that can complicate product purification. researchgate.nettcichemicals.comgalchimia.com The development of systems where the azodicarboxylate can be used in catalytic amounts represents a significant step towards a more sustainable process. nih.gov this compound functions as a precursor, or pro-reagent, to the active oxidizing agent in such a catalytic system. tcichemicals.comtcichemicals.com

This compound, a hydrazine derivative, is not the active species in the Mitsunobu cycle. tcichemicals.comtcichemicals.com Instead, it serves as a stable precursor that is oxidized under the reaction conditions to form the corresponding active azo compound, ethyl 2-(3,4-dichlorophenyl)azocarboxylate. rsc.orgtcichemicals.comtcichemicals.com This in situ generation is a cornerstone of the catalytic process. The oxidation is typically achieved using a catalytic amount of an iron complex, such as iron(II) phthalocyanine (B1677752), with atmospheric oxygen serving as the terminal oxidant. nih.govnih.gov

Once generated, the ethyl 2-arylazocarboxylate functions as the key oxidizing agent in the Mitsunobu reaction, playing the same role as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the traditional protocol. tcichemicals.comwikipedia.org It reacts with the phosphine reagent (e.g., triphenylphosphine) to form a betaine (B1666868) intermediate, which then activates the alcohol for nucleophilic substitution. nih.govresearchgate.net The mechanistic pathway is believed to mirror the classic Mitsunobu reaction, proceeding through the formation of these key intermediates. nih.govrsc.org

The in situ-generated ethyl 2-(3,4-dichlorophenyl)azocarboxylate is functionally equivalent to conventional azodicarboxylates like DEAD, initiating the redox cycle of the Mitsunobu reaction. tcichemicals.comtcichemicals.comtcichemicals.com However, its use in a catalytic system provides several distinct advantages that mark a substantial improvement over stoichiometric methods. researchgate.netrsc.org

The primary advantage is the establishment of a catalytic cycle, which drastically reduces the amount of the azo reagent required (e.g., 10 mol%) and, consequently, the amount of hydrazine waste produced. nih.govtcichemicals.com Furthermore, research has highlighted the superior thermal stability of arylcarbazates and their corresponding azo forms compared to traditional reagents like DEAD, suggesting a lower explosive potential and an improved safety profile. nih.govresearchgate.netrsc.org This enhanced stability is a significant consideration for process safety, particularly in large-scale synthesis.

| Feature | Conventional Azodicarboxylates (e.g., DEAD) | This compound System |

| Stoichiometry | Required in stoichiometric amounts | Used in catalytic amounts (e.g., 10 mol%) nih.gov |

| By-products | Generates stoichiometric hydrazine waste tcichemicals.com | Generates catalytic amounts of hydrazine waste |

| Regeneration | Not regenerated; consumed in the reaction | Regenerated in a catalytic cycle tcichemicals.comtcichemicals.com |

| Thermal Stability | Lower thermal stability, potential explosion hazard nih.govresearchgate.net | Higher thermal stability, improved safety profile researchgate.netrsc.org |

| Overall Process | Stoichiometric, high waste generation researchgate.net | Catalytic, improved atom economy, "green chemistry" approach nih.govresearchgate.net |

Catalytic Regeneration Pathways

The viability of using this compound as a pro-reagent hinges on its efficient regeneration from its reduced form back to the active azo compound. This regeneration is the key to closing the catalytic loop and achieving high product yields with only a substoichiometric amount of the reagent.

The most effective and commonly cited method for regenerating the active azo species from this compound is through an iron-catalyzed aerobic oxidation. tcichemicals.comtcichemicals.comnih.gov In this process, the this compound produced after the Mitsunobu esterification step is re-oxidized to ethyl 2-(3,4-dichlorophenyl)azocarboxylate. tcichemicals.com The system typically employs iron(II) phthalocyanine [Fe(Pc)] as the catalyst and uses molecular oxygen from the air as the ultimate, environmentally benign oxidant. nih.govnih.gov

This approach is a prime example of green chemistry, as it avoids the need for stoichiometric amounts of chemical oxidants, which would generate their own waste streams. nih.govresearchgate.net The use of air as the oxidant is both cost-effective and safe, further enhancing the practical applicability of this catalytic system. researchgate.net

While the iron-phthalocyanine/O₂ system has been identified as a highly effective method for the aerobic recycling of this compound, the broader field of catalytic Mitsunobu reactions has explored various oxidative strategies. nih.govresearchgate.net For instance, other systems have utilized sacrificial oxidants like iodobenzene (B50100) diacetate to regenerate the active azo species in catalytic amounts. nih.gov However, for the specific class of ethyl 2-arylhydrazinecarboxylates, including the 3,4-dichloro-substituted variant, the iron-catalyzed aerobic oxidation remains the most prominently and successfully reported pathway. researchgate.netrsc.org This system's convenience and favorable environmental profile make it a focal point of research. Further investigations into alternative metal catalysts or oxidant systems could potentially offer different reactivity profiles or broader substrate compatibility, but the iron/air combination is the current benchmark for this class of pro-reagents. nih.govscientificupdate.com

Kinetic and Thermodynamic Aspects of the Catalytic Cycle

Understanding the kinetic and thermodynamic parameters of the catalytic cycle is crucial for optimizing reaction conditions and expanding the substrate scope. Studies on the system involving this compound have provided valuable mechanistic insights.

| Parameter | Observation / Finding | Implication |

| Mechanism | Strongly suggested to proceed via betaine intermediates, analogous to the classic Mitsunobu reaction. nih.govresearchgate.net | The fundamental activation pathway of the alcohol is conserved. |

| Kinetics of Oxidation | Preliminary experiments on the aerobic oxidation of related arylhydrazides suggest the process may follow Michaelis–Menten kinetics. researchgate.net | The reaction rate depends on the concentration of the catalyst and substrate, typical of enzyme-like catalysis. |

| Electronic Effects | Studies on various substituted arylhydrazides showed that electron-withdrawing groups on the aryl ring do not suppress, and in some cases (like para-halogen atoms), may even promote the hydrazine-to-azo oxidation step. nih.gov | The dichlorophenyl substitution on the pro-reagent is well-suited for efficient catalytic turnover. |

| Solvent Effects | Apolar solvents such as toluene (B28343) were found to be optimal for the overall catalytic reaction. nih.gov | Solvent choice impacts the efficiency of both the oxidation and the Mitsunobu steps. |

| Additives | The addition of activated molecular sieves was found to be a requirement for the reaction to proceed efficiently. nih.gov | Water removal is critical to prevent catalyst deactivation or side reactions. |

Thermodynamically, the high thermal stability of this compound and its corresponding azo form contributes to the robustness and safety of the catalytic process, distinguishing it from the more hazardous traditional reagents. nih.govresearchgate.netrsc.org The kinetic profile, particularly the favorable influence of the electron-withdrawing dichloro substituents on the oxidation step, underscores why this specific pro-reagent has been identified as a potent catalyst for this advanced, sustainable version of the Mitsunobu reaction. nih.gov

Applications of Ethyl 3 3,4 Dichlorophenyl Carbazate in Advanced Synthetic Organic Chemistry

Stereo- and Chemoselective Mitsunobu Reactions Mediated by Ethyl 3-(3,4-Dichlorophenyl)carbazate

The Mitsunobu reaction is a cornerstone of organic synthesis for its ability to convert alcohols into a wide array of other functional groups, often with inversion of stereochemistry. wikipedia.orgnih.gov Traditionally, the reaction requires stoichiometric amounts of an azodicarboxylate, like diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618), which generates by-products that can complicate purification. tcichemicals.comuni-regensburg.de The use of this compound as a catalyst precursor represents a substantial advancement in addressing these limitations. tcichemicals.comnih.gov

In this catalytic system, this compound itself is a pre-catalyst. tcichemicals.comtcichemicals.com It is oxidized in situ to its corresponding active azo form, ethyl 2-(3,4-dichlorophenyl)azocarboxylate. tcichemicals.comtcichemicals.com This oxidation is typically achieved using an iron catalyst, such as iron(II) phthalocyanine (B1677752), with atmospheric oxygen serving as a convenient and green terminal oxidant. tcichemicals.comnih.gov The generated azo compound then participates in the Mitsunobu reaction cycle, after which the resulting hydrazine (B178648) precursor is re-oxidized to continue the catalysis. tcichemicals.comtcichemicals.com

The catalytic system employing this compound has proven to be particularly effective for the esterification of alcohols with carboxylic acids. tcichemicals.comtcichemicals.com The reaction proceeds smoothly under mild conditions, successfully coupling various alcohols and carboxylic acids in the presence of triphenylphosphine to yield the desired ester products. tcichemicals.comtcichemicals.com This method avoids the need for pre-formed, activated carboxylic acid derivatives and operates under non-acidic conditions. orgsyn.org The development of this catalytic approach is a significant step towards making the Mitsunobu esterification more economical and environmentally friendly, especially for large-scale applications. nih.gov

While the Mitsunobu reaction is broadly applicable for condensation with various nucleophiles including C, N, and S-based pronucleophiles, the choice of azo reagent can be critical for success. nih.gov Research has shown that the catalytic system based on this compound is highly suitable and optimized for reactions where carboxylic acids are the nucleophiles. tcichemicals.comtcichemicals.com For condensation with other types of nucleophiles, alternative hydrazinecarboxylate precursors, such as ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, have been found to provide better results. tcichemicals.comnih.govtcichemicals.com This highlights the chemoselectivity of the reagent system and allows for tailored reaction conditions based on the specific nucleophile being used.

A key feature of the Mitsunobu reaction is its stereospecificity, typically proceeding via an Sₙ2 mechanism that results in the inversion of the configuration at the alcohol's stereocenter. wikipedia.orgnih.gov The catalytic system using this compound maintains this crucial stereochemical control.

A prominent example of its application in enantioselective synthesis is the reaction between (S)-ethyl lactate (B86563) and 4-nitrobenzoic acid. tcichemicals.comnih.gov Utilizing a catalytic amount of this compound (10 mol%) and an iron(II) phthalocyanine catalyst under an air atmosphere, the reaction yields the corresponding ester, (R)-1-ethoxycarbonylethyl 4-nitrobenzoate. tcichemicals.comtcichemicals.com This transformation proceeds with excellent yield and a high degree of stereochemical inversion, achieving a 99:1 enantiomeric ratio (e.r.). tcichemicals.comnih.gov

Table 1: Enantioselective Esterification using Catalytic this compound Data sourced from studies by Taniguchi et al. tcichemicals.comnih.gov

| Alcohol Substrate | Nucleophile | Product | Yield | Enantiomeric Ratio (e.r.) |

|---|

Integration into Complex Molecule Synthesis

The development of robust and efficient synthetic methods is critical for the assembly of complex molecular architectures, such as those found in natural products and pharmaceuticals. nih.govuni-regensburg.de The challenges associated with stoichiometric Mitsunobu reactions, particularly the purification from by-products like triphenylphosphine oxide and the reduced hydrazine, have historically limited their practicality in complex, multi-step syntheses. tcichemicals.comuni-regensburg.de

The catalytic Mitsunobu reaction employing recyclable azo reagents like this compound offers a significant advantage for complex total synthesis campaigns. nih.gov By reducing the amount of reagents needed and simplifying purification, this catalytic protocol facilitates the construction of intricate molecules. uni-regensburg.denih.gov While specific total syntheses employing this exact reagent are still emerging in the literature, the methodology's ability to perform stereospecific esterifications under mild conditions makes it an attractive tool for key steps in the synthesis of natural products and other complex targets. nih.gov

The synthesis of pharmaceutical intermediates often requires scalable, cost-effective, and safe chemical processes. nih.gov The catalytic Mitsunobu reaction using this compound addresses several drawbacks of the traditional method, making it more applicable to practical, industrial-scale synthesis. nih.gov The use of atmospheric oxygen as the oxidant is inherently safer and more convenient than other chemical oxidants. nih.gov Furthermore, thermal analysis has shown that the developed azo reagents possess greater thermal stability compared to DEAD, enhancing the safety profile for larger-scale operations. nih.gov These improvements in efficiency, safety, and waste reduction position this catalytic system as a valuable tool for the streamlined synthesis of key pharmaceutical building blocks.

Computational and Theoretical Studies on Ethyl 3 3,4 Dichlorophenyl Carbazate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms by mapping the potential energy surface, identifying transition states (TS), and calculating the associated activation energies.

Theoretical studies on the thermal decomposition of simple carbazates, such as ethyl carbazate (B1233558), have been performed to understand their intrinsic reactivity. lookchem.com For the gas-phase elimination of ethyl carbazate, DFT calculations, alongside other ab initio methods, were used to model the reaction pathway. lookchem.com The calculations supported a two-step mechanism:

A rate-determining step involving the elimination of ethylamine (B1201723) to form an unstable cyclic intermediate, oxaziridinone.

Rapid decomposition of the intermediate to produce nitrous acid (HNO) and carbon monoxide (CO). lookchem.com

By optimizing the geometries of the reactant, transition state, and products, researchers can calculate the energy barriers for the reaction. lookchem.comresearchgate.net Such calculations are critical for understanding why a particular pathway is favored over others. For instance, in the study of methyl carbazate's thermal decomposition, DFT calculations helped to confirm that the proposed mechanism was consistent with the experimentally observed products. researchgate.net The calculated activation parameters from DFT methods often show good agreement with experimental kinetic data, validating the proposed mechanistic pathway. lookchem.com

Below is a table of theoretical activation parameters for the gas-phase elimination of ethyl carbazate, calculated using various levels of theory. This data illustrates how computational methods can quantify the energetics of a reaction pathway.

| Level of Theory | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Activation Free Energy (ΔG‡) (kJ/mol) | Reference |

|---|---|---|---|---|

| B3LYP/6-31G | 167.4 | -22.6 | 180.8 | lookchem.com |

| MP2/6-31G | 191.2 | -14.7 | 200.0 | lookchem.com |

| RHF/6-31G* | 226.4 | -15.1 | 235.4 | lookchem.com |

| Experimental | 176.2 ± 2.5 | -19.0 ± 4.2 | 187.6 ± 3.8 | lookchem.com |

This table presents calculated and experimental activation parameters for the thermal decomposition of ethyl carbazate. The comparison highlights the accuracy of different computational methods, with B3LYP/6-31G showing close agreement with experimental values.*

Molecular Modeling of Substrate-Reagent Interactions in Catalytic Cycles

Molecular modeling is crucial for understanding the non-covalent interactions that govern substrate binding and recognition within a catalytic cycle. Ethyl 3-(3,4-dichlorophenyl)carbazate has been identified as a key component in a catalytic version of the Mitsunobu reaction. tcichemicals.comrsc.orgtcichemicals.com In this system, the carbazate is not the active reagent itself but a precursor that is oxidized in situ to its corresponding ethyl 2-arylazocarboxylate form. rsc.org This azo compound then participates in the main catalytic cycle.

The classic Mitsunobu reaction involves several key intermediates whose interactions can be modeled computationally:

Betaine (B1666868) Intermediate: The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), like triphenylphosphine (B44618), on the azo compound (the oxidized form of the carbazate). This forms a zwitterionic adduct known as a betaine. nih.gov

Alkoxyphosphonium Salt: The betaine then protonates the alcohol substrate, which subsequently attacks the phosphorus atom. This step forms an alkoxyphosphonium salt, activating the alcohol's hydroxyl group and turning it into a good leaving group. nih.gov

SN2 Substitution: Finally, the conjugate base of the acidic pronucleophile (e.g., a carboxylate) displaces the activated hydroxyl group via an SN2 mechanism, leading to the final product with an inversion of stereochemistry at the alcohol's carbon center. researchgate.net

The key interactions and species within a carbazate-based catalytic Mitsunobu cycle that can be investigated via molecular modeling are summarized in the table below.

| Stage of Catalytic Cycle | Key Species/Intermediate | Interaction/Process to Model | Computational Insight |

|---|---|---|---|

| Catalyst Activation | This compound + Oxidant | Oxidation of hydrazine (B178648) to azo compound | Reaction thermodynamics and kinetics of catalyst regeneration. |

| Betaine Formation | Ethyl 2-(3,4-dichlorophenyl)azocarboxylate + PPh3 | Nucleophilic attack of phosphine on N=N bond | Structure and stability of the betaine intermediate. |

| Alcohol Activation | Betaine + Alcohol (ROH) | Proton transfer and formation of alkoxyphosphonium salt | Energy barrier for alcohol activation; structure of the key salt. |

| Nucleophilic Attack | Alkoxyphosphonium salt + Nucleophile (Nu-) | SN2 displacement of triphenylphosphine oxide | Transition state geometry and activation energy for the inversion step. |

This table outlines the critical stages of the catalytic Mitsunobu reaction where molecular modeling can provide mechanistic insights, specifically for a system utilizing this compound as a precatalyst.

Prediction of Reactivity and Selectivity Profiles for Carbazate-Based Reagents

A major goal of computational chemistry is to predict how a molecule will behave in a reaction, including its reactivity and selectivity (chemo-, regio-, and stereoselectivity). rsc.org For carbazate-based reagents like this compound and its derivatives, several computational approaches can be employed.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful qualitative tool for predicting reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the nucleophilic and electrophilic sites of a molecule, respectively. For a carbazate, the HOMO is typically localized on the nitrogen atoms, indicating their nucleophilic character. In its oxidized azo-form, the LUMO becomes more accessible and is centered around the N=N bond, marking it as the site for electrophilic attack by a nucleophile like a phosphine. researchgate.net

Reactivity Descriptors: DFT calculations can provide quantitative global and local reactivity descriptors. researchgate.net Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to compare the reactivity of different reagents. For example, a Hammett study combined with DFT calculations was used to optimize the electronic properties of arylhydrazinecarboxylate reagents for the catalytic Mitsunobu reaction, leading to the selection of derivatives with electron-withdrawing groups for improved performance. semanticscholar.org

Machine Learning (ML): More recently, machine learning models have emerged as a powerful tool for predicting reaction outcomes. mit.edursc.org By training on large datasets of known reactions, these models can learn complex relationships between a molecule's structure and its reactivity and selectivity. optibrium.comchemrxiv.org Such a model could be trained to predict the site selectivity for various functionalization reactions on the aromatic ring of this compound or to predict the success of a Mitsunobu reaction given a specific alcohol and pronucleophile.

The table below shows examples of calculated reactivity descriptors for a model hydrazone ligand derived from ethyl carbazate, demonstrating how these values provide insight into a molecule's chemical behavior.

| Parameter | Definition | Calculated Value (eV) | Interpretation | Reference |

|---|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.21 | Indicates electron-donating ability (nucleophilicity). | researchgate.net |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.85 | Indicates electron-accepting ability (electrophilicity). | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.36 | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. | researchgate.net |

| Global Electrophilicity (ω) | μ2 / 2η | 3.78 | A measure of the stabilization in energy when the system acquires additional electronic charge. | researchgate.net |

This table displays quantum chemical descriptors calculated via DFT for a hydrazone ligand derived from ethyl carbazate. These parameters are used to predict the molecule's reactivity profile.

Analytical and Spectroscopic Characterization of Reaction Intermediates and Products in Carbazate Mediated Reactions

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of carbazate (B1233558) derivatives and for assessing the purity of the final products.

Gas Chromatography (GC): The purity of Ethyl 3-(3,4-Dichlorophenyl)carbazate is commonly determined by Gas Chromatography (GC). Commercial suppliers often specify a purity of greater than 98.0% as measured by this technique, highlighting its role as a standard quality control method. rsc.orgtcichemicals.com

Column Chromatography: For the purification of reaction mixtures containing carbazates, silica (B1680970) gel column chromatography is a frequently employed technique. In procedures involving this compound, such as its use in the Mitsunobu reaction, the crude product is purified on a silica gel column. rsc.orgtcichemicals.com A common mobile phase for this separation is a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc), for instance, in a 6:1 ratio. rsc.orgtcichemicals.com This method effectively separates the desired ester product from the regenerated carbazate and other reaction components.

Table 1: Chromatographic Methods for this compound

| Technique | Purpose | Stationary Phase | Mobile Phase / Conditions | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Standard GC column | Not specified | rsc.orgtcichemicals.com |

| Column Chromatography | Purification | Silica Gel | n-hexane/EtOAc (6:1) | rsc.orgtcichemicals.com |

Elucidation of Reaction Mechanisms via Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide detailed structural information about molecules, which is essential for confirming the identity of reaction products and intermediates like this compound. While specific experimental spectra for this exact compound are not widely published in public databases, its characteristic spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons, and the ethyl group protons. The three protons on the dichlorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The two N-H protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. The ethyl group would present as a quartet (for the -CH₂- group, around δ 4.2 ppm) and a triplet (for the -CH₃ group, around δ 1.3 ppm), characteristic of an ethyl ester. rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (C=O) around δ 155-160 ppm. The carbons of the dichlorophenyl ring would appear in the δ 110-140 ppm region, with their exact shifts influenced by the chlorine and nitrogen substituents. The -CH₂- and -CH₃ carbons of the ethyl group would be found upfield, typically around δ 61 ppm and δ 14 ppm, respectively. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for this compound would include:

N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

C-H stretching from the aromatic ring and the ethyl group between 2850-3100 cm⁻¹. docbrown.info

A strong absorption from the carbonyl (C=O) group of the ester at approximately 1730-1750 cm⁻¹. docbrown.info

C-O stretching of the ester group in the 1200-1300 cm⁻¹ region. docbrown.info

C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation pattern.

Molecular Ion: The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₉H₁₀Cl₂N₂O₂, MW ≈ 249.09 g/mol ). chemscene.comguidechem.com The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1.

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethene (-C₂H₄, 28 Da). chemguide.co.uk Fragmentation would also likely involve cleavage at the N-N bond and loss of the dichlorophenyl moiety.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value / Range |

|---|---|---|

| ¹H NMR | Aromatic-H | δ 7.0 - 7.5 ppm |

| -NH-NH- | Broad, variable shifts | |

| -O-CH₂-CH₃ | ~ δ 4.2 ppm (quartet) | |

| -O-CH₂-CH₃ | ~ δ 1.3 ppm (triplet) | |

| ¹³C NMR | C=O (Ester) | ~ δ 155 - 160 ppm |

| Aromatic-C | ~ δ 110 - 140 ppm | |

| -O-CH₂- | ~ δ 61 ppm | |

| -CH₃ | ~ δ 14 ppm | |

| IR | N-H stretch | 3200 - 3400 cm⁻¹ |

| C=O stretch | 1730 - 1750 cm⁻¹ | |

| C-O stretch | 1200 - 1300 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z ~249 (with Cl isotope pattern) |

In Situ Reaction Monitoring Techniques for Catalytic Processes

The ability to monitor reactions as they happen (in situ) is a powerful tool for understanding reaction kinetics and mechanisms, particularly in catalytic processes.

A key application of this compound is in a catalytic version of the Mitsunobu reaction. rsc.orgtcichemicals.com In this process, the carbazate acts as a precursor to the active oxidizing agent. The reaction cycle involves:

The carbazate, this compound, is oxidized to its corresponding ethyl 2-arylazocarboxylate. This azo compound is the active species that facilitates the Mitsunobu reaction, playing a role similar to diethyl azodicarboxylate (DEAD). tcichemicals.comtcichemicals.comtcichemicals.com

After the esterification is complete, the azo compound is reduced back to the original carbazate.

Crucially, the system employs an iron(II) phthalocyanine (B1677752) catalyst and atmospheric oxygen to re-oxidize the generated this compound back to its active azo form in situ. rsc.orgtcichemicals.comtcichemicals.com This catalytic turnover allows the carbazate to be used in sub-stoichiometric amounts.

Monitoring such a cycle can be achieved with various in situ spectroscopic techniques. For instance, techniques like inline Fourier-transform infrared spectroscopy (FT-IR) or ultraviolet-visible (UV-Vis) spectroscopy could track the concentration of key species in real-time by monitoring the appearance and disappearance of characteristic peaks, such as the C=O stretch of the ester product or the distinct electronic transitions of the azo intermediate. bris.ac.uk These methods provide valuable data on reaction rates and catalyst activity, enabling process optimization. chemicalbook.comchemguide.co.uk

Perspectives and Future Research Directions

Development of Next-Generation Recyclable Carbazate (B1233558) Reagents

The success of Ethyl 3-(3,4-Dichlorophenyl)carbazate as a recyclable reagent has paved the way for the design of next-generation carbazate systems with improved properties. The core concept lies in the in-situ oxidation of the hydrazine (B178648) moiety to the active azo-compound, which then participates in the Mitsunobu reaction and is subsequently reduced back to the hydrazine, allowing for a catalytic cycle.

Research has shown that modifications to the aryl ring of the carbazate can significantly impact its reactivity and substrate scope. For instance, the development of ethyl 2-(4-cyanophenyl)hydrazinecarboxylate was a direct result of investigating the catalytic properties of various ethyl 2-arylhydrazinecarboxylates. nih.govrsc.org This new catalyst expanded the range of suitable substrates for the catalytic Mitsunobu reaction. nih.gov

Future research in this area is likely to focus on:

Fine-tuning electronic properties: Systematic evaluation of electron-withdrawing and electron-donating substituents on the phenyl ring to optimize the reactivity of the corresponding azocarboxylate.

Enhanced recyclability: Designing carbazates that are more readily separated from the reaction mixture, potentially through immobilization on solid supports or by introducing functionalities that facilitate precipitation.

Broader substrate compatibility: Developing carbazate reagents that are effective for a wider range of nucleophiles and sterically hindered alcohols.

A comparison of different aryl-substituted carbazate precursors for the Mitsunobu reaction is presented in the interactive table below.

| Carbazate Precursor | Key Feature | Substrate Scope Enhancement | Reference |

|---|---|---|---|

| This compound | Potent catalyst for Mitsunobu reactions. | Particularly effective for reactions with carboxylic acids. | nih.gov |

| Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate | Expanded substrate scope. | Improved performance with a broader range of nucleophiles. | nih.gov |

Expanding the Scope of Catalytic Applications beyond Mitsunobu Reactions

While the primary application of this compound and its oxidized form, ethyl 2-(3,4-dichlorophenyl)azocarboxylate, has been in Mitsunobu reactions, there is a growing interest in exploring their utility in other catalytic transformations. nih.gov Arylhydrazines and their derivatives are recognized as versatile building blocks in organic synthesis. nih.gov

Arylhydrazines have been successfully employed as coupling partners in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This suggests that this compound could serve as a precursor to reactive intermediates for a range of other transformations. For example, arylhydrazines can be used in the synthesis of indoles, pyrazoles, and other heterocyclic compounds. nih.govrsc.org

Future research directions could include:

Development of novel C-C and C-N bond-forming reactions: Utilizing the corresponding azo-compound as an oxidant or a component in cycloaddition reactions.

Organocatalytic applications: Exploring the potential of the carbazate itself or its derivatives to act as organocatalysts in other types of reactions, such as those involving prochiral carbocationic intermediates. rsc.orgmdpi.commdpi.com

Cascade reactions: Designing one-pot procedures where the carbazate is first used in a Mitsunobu-type reaction, and the resulting product then undergoes a subsequent transformation catalyzed by a derivative of the original carbazate.

Sustainable Synthetic Approaches for Carbazate Reagent Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com While the recyclability of this compound contributes to the sustainability of the Mitsunobu reaction, the environmental impact of its own synthesis must also be considered.

Current research focuses on developing greener methods for the synthesis of carbamates and arylhydrazines in general. mdpi.comresearchgate.netrsc.orgrsc.orggoogle.comacs.org These approaches often involve the use of less hazardous reagents, renewable feedstocks, and more energy-efficient reaction conditions. For example, the synthesis of carbamates from CO2, amines, and alcohols is a promising green alternative to traditional methods. rsc.org Similarly, advancements in the copper-catalyzed C-N cross-coupling of aryl halides with hydrazine hydrate (B1144303) offer a more facile and convenient route to arylhydrazines. researchgate.net A continuous flow synthesis of arylhydrazines via nickel/photoredox coupling has also been developed. rsc.org

Future research will likely focus on:

Catalytic synthesis of this compound: Developing catalytic methods for the synthesis of the title compound, minimizing waste and the use of stoichiometric reagents.

Use of renewable resources: Investigating the possibility of deriving the starting materials for the synthesis of carbazate reagents from biomass or other renewable feedstocks.

Solvent-free and energy-efficient synthesis: Exploring mechanochemical or microwave-assisted methods for the synthesis of carbazate reagents to reduce solvent use and energy consumption. mdpi.com

The following table summarizes some green approaches to the synthesis of carbamate (B1207046) and arylhydrazine precursors.

| Target Molecule Class | Green Approach | Key Advantages | Reference |

|---|---|---|---|

| Carbamates | Synthesis from CO2, amines, and alcohols | Utilization of a renewable C1 source, halogen-free. | rsc.org |

| Carbamates | Direct synthesis from Boc-protected amines | Avoids hazardous reagents and metal catalysts. | researchgate.netrsc.org |

| Arylhydrazines | Copper-catalyzed C-N cross-coupling | Facile and convenient synthesis from aryl halides. | researchgate.net |

| Arylhydrazines | Continuous flow nickel/photoredox coupling | Short reaction times and high selectivity. | rsc.org |

Exploration of New Methodologies for Reagent Activation and Turnover

The established method for the activation of this compound involves its oxidation to the corresponding azo compound using an iron catalyst and atmospheric oxygen. nih.gov While this is a significant improvement over stoichiometric oxidants, the exploration of alternative activation methods could lead to even more efficient and versatile catalytic systems.

Recent advancements in photocatalysis and electrochemistry offer exciting new possibilities for the oxidation of hydrazine derivatives to azo compounds. mdpi.comuobaghdad.edu.iqresearchgate.netrsc.org These methods can often be performed under mild conditions and with high selectivity, avoiding the need for metal catalysts and chemical oxidants.

Potential future research in this area includes:

Photocatalytic oxidation: Developing a photocatalytic system where visible light is used to drive the oxidation of the carbazate to its active azo form. This could involve the use of organic dyes or semiconductor photocatalysts. mdpi.com

Electrochemical synthesis: Designing an electrochemical cell where the oxidation of the carbazate occurs at the anode, with the potential for in-situ regeneration. uobaghdad.edu.iqresearchgate.netrsc.org

Synergistic catalysis: Combining the carbazate catalytic cycle with other catalytic processes, such as photoredox or enzymatic catalysis, to achieve novel transformations. mdpi.com

Compound Index

| Compound Name |

|---|

| This compound |

| Ethyl 2-(3,4-dichlorophenyl)azocarboxylate |

| Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate |

| Triphenylphosphine (B44618) |

| Iron(II) phthalocyanine (B1677752) |

| Diethyl azodicarboxylate (DEAD) |

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3-(3,4-Dichlorophenyl)carbazate with high yield?

Methodological Answer: The synthesis typically involves reacting 3,4-dichlorophenylhydrazine with ethyl chloroformate under controlled conditions. Key steps include:

Hydrazine Activation : Dissolve 3,4-dichlorophenylhydrazine in anhydrous dichloromethane (DCM) under nitrogen.

Coupling Reaction : Add ethyl chloroformate dropwise at 0–5°C to minimize side reactions.

Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water (3:1 v/v).

Optimization Tips :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-analytical approach is recommended:

Purity Assessment :

- Gas Chromatography (GC) : Quantify purity (>98.0% as per supplier data) using a DB-5 column and flame ionization detection .

- HPLC : Use a C18 column with UV detection at 254 nm for trace impurity analysis.

Structural Confirmation :

- NMR : -NMR (CDCl₃) should show characteristic peaks: δ 1.3 ppm (CH₃ triplet), δ 4.2 ppm (CH₂ quartet), and aromatic protons at δ 6.8–7.4 ppm.

- FT-IR : Confirm carbazate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

| Analytical Data Summary |

|---|

| Purity (GC) |

| CAS RN |

| Key NMR Peaks |

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on GHS guidelines for structurally similar carbamates :

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use a fume hood to avoid inhalation of fine particles.

Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis.

Spill Management : Neutralize with 10% sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modifying substituents while retaining the carbazate core:

Substituent Variation :

- Replace 3,4-dichlorophenyl with electron-withdrawing groups (e.g., -CF₃, -CN) to assess electronic effects.

- Introduce heterocycles (e.g., pyridine, thiophene) to enhance solubility.

Synthetic Routes :

- Use Mitsunobu reactions for ether-linked analogs (e.g., Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate) .

Computational Modeling :

- Perform docking studies with targets like G protein-coupled receptors (GPCRs) using Schrödinger Suite. SAR analogs in (e.g., SR140333) suggest dichlorophenyl moieties enhance receptor binding .

| Analog Design Strategy | Example Modifications |

|---|---|

| Electron-Withdrawing Groups | -CF₃, -CN |

| Heterocyclic Replacements | Pyridine, thiazole |

| Backbone Optimization | Hydrazine-to-urea substitution |

Q. What experimental approaches are effective in evaluating this compound as a pharmacophore in drug discovery?

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method.

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., neurokinin receptors, as seen in SR48968 ).

Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ >100 µM suggests low toxicity).

Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

Q. Data Contradiction Resolution :

- If SAR conflicts arise (e.g., high binding affinity but low solubility), employ logP adjustments via prodrug strategies (e.g., ester-to-amide conversion).

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs?

Methodological Answer:

Control Experiments :

- Verify compound integrity post-assay (e.g., LC-MS to detect hydrolysis products).

Assay Optimization :

- Adjust buffer pH (e.g., phosphate vs. Tris) to stabilize the carbazate moiety.

Statistical Analysis :

- Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends.

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound?

Methodological Answer:

Forced Degradation Studies :

- Expose to heat (60°C), UV light, and hydrolytic conditions (pH 1–13).

Degradation Product Identification :

- LC-HRMS : Identify hydrolyzed products (e.g., 3,4-dichlorophenylhydrazine).

- X-ray Crystallography : Resolve stable degradation byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.